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Compound of Interest

Compound Name: Maceneolignan H

Cat. No.: B11934001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural elucidation and stereochemistry of

Maceneolignan H, a neolignan isolated from the seeds of Myristica fragrans. This document

provides a comprehensive overview of the analytical data and experimental methodologies

employed to determine its complex three-dimensional architecture, serving as a valuable

resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic and Physicochemical
Characterization
The initial characterization of Maceneolignan H established it as a colorless oil. High-

resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined its molecular

formula to be C₂₄H₃₀O₇.[1] The optical activity of the molecule was confirmed by its specific

rotation, a key indicator of its chiral nature.

Table 1: Physicochemical and Mass Spectrometry Data for Maceneolignan H
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Parameter Value Reference

Appearance Colorless oil [2]

Molecular Formula C₂₄H₃₀O₇ [1]

Specific Rotation [α]²⁰D -46.9 (c 0.02, CHCl₃) [2]

HR-EI-MS [M]⁺
m/z 430.1991 (Calculated for

C₂₄H₃₀O₇, 430.1991)

Nuclear Magnetic Resonance (NMR) Spectroscopic
Analysis
The cornerstone of the structural elucidation of Maceneolignan H lies in the detailed analysis

of its 1D and 2D NMR spectra. The ¹H and ¹³C NMR data provide the foundational information

regarding the carbon skeleton and the proton environments, while 2D NMR experiments such

as COSY, HSQC, and HMBC reveal the connectivity and spatial relationships between different

parts of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Maceneolignan H (CDCl₃)
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Position δC (ppm)
δH (ppm), J
(Hz)

Key HMBC
Correlations

Key COSY
Correlations

Ring A

1 134.9

2 111.4 6.87 (d, 1.3) C-3, C-4, C-6 H-6

3 149.5

4 148.8

5 112.6 6.78 (d, 8.4)
C-1, C-3, C-4, C-

6
H-6

6 120.0
6.83 (dd, 1.3,

8.4)
C-2, C-4, C-5 H-2, H-5

Propanoid Chain

7 75.2 4.95 (d, 4.5)
C-8, C-9, C-1, C-

2, C-6
H-8

8 83.5 4.30 (m) C-7, C-9, C-1' H-7, H-9

9 18.1 1.15 (d, 6.5) C-7, C-8 H-8

Ring B

1' 135.2

2' 153.5

3' 106.8 6.38 (s)
C-1', C-2', C-4',

C-5'

4' 137.6

5' 106.8 6.38 (s)
C-1', C-3', C-4',

C-6'

6' 153.5

Allyl Group
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7' 39.8 3.35 (d, 6.7)
C-1', C-2', C-6',

C-8', C-9'
H-8'

8' 137.2 5.95 (m) C-7', C-9' H-7', H-9'

9' 115.8 5.08 (m) C-7', C-8' H-8'

Methoxy Groups

3-OCH₃ 56.4 3.91 (s) C-3

4-OCH₃ 56.1 3.88 (s) C-4

2'-OCH₃ 56.2 3.84 (s) C-2'

6'-OCH₃ 56.2 3.84 (s) C-6'

Acetoxy Group

-OCOCH₃ 170.1

-OCOCH₃ 21.2 2.05 (s) -OCOCH₃

Experimental Protocols
Extraction and Isolation
The dried seeds of Myristica fragrans (20.0 kg) were subjected to reflux extraction with

methanol. The concentrated methanol extract was then suspended in distilled water and

partitioned sequentially with n-hexane and ethyl acetate. The ethyl acetate extract was

subjected to column chromatography on silica gel, followed by further purification using

preparative HPLC to yield pure Maceneolignan H.

Spectroscopic Analysis
NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.[2] Chemical shifts (δ)

are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC

77.16). Coupling constants (J) are reported in Hertz (Hz). High-resolution mass spectra were

obtained on a JEOL JMS-700 mass spectrometer.

Structure Elucidation and Stereochemistry
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The planar structure of Maceneolignan H was established through the comprehensive

analysis of its 1D and 2D NMR data. The ¹H-NMR spectrum showed characteristic signals for

two aromatic rings, a propanoid side chain, an allyl group, and four methoxy groups. The

connectivity of these fragments was determined using HMBC and COSY correlations as

detailed in Table 2.

The stereochemistry of the C-7 and C-8 positions on the propanoid chain is a critical aspect of

the structure of Maceneolignan H. The coupling constant between H-7 and H-8 (J = 4.5 Hz) is

indicative of a threo relative configuration. The negative specific rotation value ([α]²⁰D = -46.9)

suggests a specific absolute configuration at these chiral centers, which, by comparison with

related 8-O-4' neolignans, is proposed to be 7R, 8S.

Visualizations
Experimental Workflow for Isolation
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Isolation Workflow for Maceneolignan H
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Caption: Isolation workflow for Maceneolignan H.

Key HMBC and COSY Correlations for Structure
Elucidation
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Key 2D NMR Correlations of Maceneolignan H
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Caption: Key 2D NMR correlations for Maceneolignan H.

This guide provides a foundational understanding of the structure elucidation and

stereochemistry of Maceneolignan H. Further research, including total synthesis and biological

activity studies, will continue to build upon this essential structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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